

# Antigen 85: A Cornerstone Immunogene of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis (TB), remains a formidable global health challenge, necessitating the development of novel vaccines and diagnostics. Central to this effort is the identification and characterization of potent immunogenic molecules that can elicit protective host immune responses. Among the most extensively studied Mtb proteins is the Antigen 85 (Ag85) complex, a family of major secretory proteins that are critical for the bacterium's viability and are powerful targets of the host immune system. This guide provides a comprehensive technical overview of the Ag85 complex, detailing its biochemical functions, immunological profile, and its application in vaccine development and diagnostics, supported by quantitative data, experimental protocols, and pathway visualizations.

# The Antigen 85 Complex: Biochemistry and Function

The Ag85 complex consists of three highly homologous and cross-reactive proteins: Ag85A (FbpA, Rv3804c), Ag85B (FbpB, Rv1886c), and Ag85C (FbpC, Rv0129c).[1] These proteins, ranging from 30-32 kDa, are among the most abundant proteins secreted by actively growing Mtb.[1][2]



# **Mycolyltransferase Activity: A Vital Enzymatic Function**

The defining characteristic of the Ag85 proteins is their enzymatic mycolyltransferase activity, which is essential for the synthesis and integrity of the unique mycobacterial cell wall.[2][3][4] This activity involves the transfer of mycolic acids—long-chain fatty acids—to key acceptors in the cell wall. Specifically, Ag85 catalyzes two primary reactions:

- The transfer of a mycolyl group from one molecule of trehalose monomycolate (TMM) to another, forming trehalose dimycolate (TDM), also known as "cord factor."[3][5] TDM is a crucial virulence factor.
- The covalent attachment of mycolic acids to the arabinogalactan-peptidoglycan complex, which forms the structural core of the cell wall.[3][5]

This enzymatic function makes the Ag85 complex an attractive target for novel anti-TB drug development, as its inhibition disrupts cell wall formation and bacterial growth.[2][4]



Click to download full resolution via product page

**Caption:** Enzymatic activity of the Antigen 85 complex.

# **Fibronectin Binding**



In addition to their enzymatic role, all three Ag85 components are fibronectin-binding proteins. [1][6] This interaction is thought to facilitate the adhesion of Mtb to host cells and the extracellular matrix, playing a role in the initial stages of infection and pathogenesis.[7]

# **Immunological Profile of Antigen 85**

The Ag85 complex is strongly immunogenic, inducing robust and long-lasting cell-mediated immune responses, which are considered essential for controlling Mtb infection.[1][8]

# T-Cell Mediated Immunity: The Th1-Dominant Response

Ag85 antigens are potent activators of T-helper 1 (Th1) cells. Upon infection, Mtb is phagocytosed by antigen-presenting cells (APCs) like macrophages. Secreted Ag85 proteins are processed and their peptides are presented on MHC class II molecules to CD4+ T-cells. This interaction, in the presence of IL-12, drives the differentiation of naive T-cells into Th1 effector cells.[9] These Th1 cells then secrete key cytokines:

- Interferon-gamma (IFN-y): A critical cytokine that activates macrophages, enhancing their bactericidal capacity.[3][10]
- Tumor Necrosis Factor-alpha (TNF-α): Works synergistically with IFN-γ and is crucial for granuloma formation and maintenance.[10]
- Interleukin-2 (IL-2): Promotes the proliferation and survival of T-cells.[10]

Ag85 also contains epitopes recognized by CD8+ cytotoxic T-lymphocytes (CTLs), which can kill Mtb-infected cells.[3][11] The immune response to Ag85 is characteristically strong in healthy, latently infected individuals and BCG-vaccinated subjects but is often diminished in patients with active TB, suggesting its importance in protective immunity.[8][12][13]





Click to download full resolution via product page

Caption: Ag85-induced Th1 cell-mediated immune response.



## **Quantitative Analysis of Immune Responses**

Studies have quantified the cytokine response to Ag85 stimulation in different patient cohorts. The secretion of IFN-y in response to Ag85B is a key indicator of a Th1-biased response and is often higher in healthy contacts than in patients with active TB.

| Antigen | Subject<br>Group         | Cell Type | Cytokine | Mean<br>Concentrati<br>on (pg/mL)<br>± SEM | Reference |
|---------|--------------------------|-----------|----------|--------------------------------------------|-----------|
| Ag85B   | TB Patients              | PBMCs     | IFN-γ    | >8 (Positive<br>Response)                  | [14][15]  |
| Ag85B   | TB Patients              | PBMCs     | TNF-α    | Not Induced                                | [14][15]  |
| Ag85B   | TB Patients              | PBMCs     | IL-10    | Not Induced                                | [14][15]  |
| Ag85A   | Pulmonary<br>TB Patients | PBMCs     | IFN-γ    | 1003 ± 1032                                | [16]      |
| Ag85A   | Healthy<br>Controls      | PBMCs     | IFN-y    | 208 ± 301                                  | [16]      |
| Ag85B   | Pulmonary<br>TB Patients | PBMCs     | IFN-γ    | 1227 ± 799                                 | [16]      |
| Ag85B   | Healthy<br>Controls      | PBMCs     | IFN-γ    | 196 ± 303                                  | [16]      |

Table 1: Summary of cytokine responses to Ag85 stimulation in Peripheral Blood Mononuclear Cells (PBMCs). Note: "Positive Response" indicates that secretion was significantly above the minimum detectable concentration of 8 pg/mL.

# **Antigen 85 in Tuberculosis Vaccine Development**

The potent Th1-inducing capacity of Ag85A and Ag85B makes them leading candidates for new TB subunit vaccines, designed to be used either as a standalone vaccine or as a boost to the existing BCG vaccine.[3][10]



## **Vaccine Strategies and Key Candidates**

Several vaccine platforms incorporating Ag85 have reached clinical trials:

- Viral-Vectored Vaccines: These use a harmless virus to deliver the Ag85 gene.
  - MVA85A: A Modified Vaccinia Ankara virus expressing Ag85A. It was found to be safe and immunogenic but did not provide significant additional protection over BCG in a phase 2b infant trial.[17][18]
  - Ad5Ag85A: A replication-deficient human adenovirus type 5 vector expressing Ag85A.[19]
     [20]
  - ChAdOx1.85A: A chimpanzee adenovirus vector expressing Ag85A.[19]
- Protein Subunit Vaccines: These use purified Ag85 protein combined with a powerful adjuvant to stimulate the immune system.
  - H1/H56 (Statens Serum Institut): Fusion proteins that include Ag85B combined with other immunogenic Mtb antigens (e.g., ESAT-6) and formulated with adjuvants like IC31.[21][22]

# **Preclinical and Clinical Efficacy Data**

The efficacy of Ag85-based vaccines has been extensively tested in animal models, showing varying degrees of protection. Clinical trials have yielded mixed results, highlighting the challenge of translating preclinical success to human efficacy.



| Vaccine<br>Candidate | Model /<br>Population | Regimen                                | Efficacy<br>Endpoint                      | Result                                             | Reference |
|----------------------|-----------------------|----------------------------------------|-------------------------------------------|----------------------------------------------------|-----------|
| MVA85A               | Infants<br>(Phase 2b) | BCG prime,<br>MVA85A<br>boost          | Incident TB<br>Disease                    | Vaccine<br>Efficacy:<br>17.3% (Not<br>significant) | [18]      |
| MVA85A               | Infants<br>(Phase 2b) | BCG prime,<br>MVA85A<br>boost          | Mtb Infection<br>(QFT)                    | Vaccine<br>Efficacy:<br>-2.3% (Not<br>significant) | [18]      |
| MVA85A               | Mice<br>(C57BL/6)     | IN BCG<br>prime, IN<br>MVA85A<br>boost | Lung CFU<br>Reduction vs.<br>BCG          | ~1.5 log10 reduction                               | [17][23]  |
| Ad5Ag85A             | Mice<br>(BALB/c)      | Intranasal<br>(IN)<br>Ad5Ag85A         | Lung CFU<br>Reduction vs.<br>Unvaccinated | ~1.95 log10 reduction                              | [23]      |
| rBCG-Ag85B           | Guinea Pigs           | rBCG<br>Vaccination                    | Survival after<br>Mtb<br>Challenge        | Greater protection than conventional BCG           | [3]       |

Table 2: Summary of efficacy data for select Ag85-based vaccine candidates. CFU = Colony Forming Units.

# **Antigen 85 as a Diagnostic Target**

The secretion of Ag85 during active Mtb replication makes it a valuable biomarker for diagnosing active TB disease.[2] Its presence in clinical samples like serum, sputum, and culture filtrates can distinguish active disease from latent infection or non-tuberculous mycobacterial disease.[2][24][25]



## **Diagnostic Methods and Performance**

- Enzyme-Linked Immunosorbent Assay (ELISA): Developed to detect Ag85 in culture filtrates, allowing for rapid identification of Mtb growth days or weeks before traditional methods.[24]
- Immunohistochemistry (IHC): Used to detect Ag85B in tissue biopsies, offering a sensitive method for the histopathological diagnosis of TB, even in paucibacillary cases where acidfast staining is negative.[26][27]

| Assay Type              | Target          | Sample<br>Type        | Sensitivity<br>(%) | Specificity<br>(%) | Reference |
|-------------------------|-----------------|-----------------------|--------------------|--------------------|-----------|
| ELISA                   | Ag85<br>Complex | Culture<br>Filtrate   | 89.6               | 94.0               | [24]      |
| IHC                     | Ag85B           | Lung Tissue<br>Biopsy | 93.1               | N/A                | [26][27]  |
| IHC (vs. Acid-<br>Fast) | Ag85B           | Lung Tissue<br>Biopsy | 62.3               | 86.6               | [28]      |
| IHC (vs. Acid-<br>Fast) | ESAT-6          | Lung Tissue<br>Biopsy | 78.3               | 85.1               | [28]      |
| IHC (vs. Acid-<br>Fast) | CFP-10          | Lung Tissue<br>Biopsy | 69.6               | 91.0               | [28]      |

Table 3: Performance of Ag85-based diagnostic assays. Specificity for the IHC study by Dong et al. was not applicable as all cases were confirmed TB.

# **Key Experimental Protocols**

Detailed methodologies are crucial for the study and application of Ag85. Below are summaries of key experimental protocols.

# Protocol: Recombinant Ag85 Protein Expression and Purification



This protocol outlines the heterologous expression of Ag85 proteins in E. coli for use in immunological assays and vaccine studies.[5][29]





Click to download full resolution via product page

**Caption:** Workflow for recombinant Ag85 protein purification.

#### Methodology:

- Cloning: The gene for the Ag85 component (e.g., fbpB) is cloned into an E. coli expression vector, often with a polyhistidine (His) tag for purification.
- Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
- Expression: A bacterial culture is grown to mid-log phase (OD600 ≈ 0.6-0.8), and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).
- Harvesting and Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved via sonication or high-pressure homogenization.
- Purification: The soluble fraction of the cell lysate is clarified by centrifugation and applied to a Ni-NTA affinity chromatography column. The His-tagged Ag85 protein binds to the column and is eluted using an imidazole gradient.
- Quality Control: The purity of the protein is assessed by SDS-PAGE, and its concentration is determined using a protein assay (e.g., Bradford or BCA).

## Protocol: ELISpot Assay for IFN-y Secretion

The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells, commonly used to measure T-cell responses to Ag85.





Click to download full resolution via product page

Caption: Workflow for the IFN-y ELISpot assay.



#### Methodology:

- Plate Coating: A 96-well PVDF membrane plate is coated with a monoclonal antibody specific for IFN-y and incubated overnight.
- Blocking: The plate is washed and blocked to prevent non-specific binding.
- Cell Culture: Peripheral Blood Mononuclear Cells (PBMCs), isolated from patient or animal blood, are added to the wells along with the Ag85 antigen (or peptides). A positive control (e.g., phytohemagglutinin) and a negative control (medium only) are included.
- Incubation: The plate is incubated for 18-24 hours, during which Ag85-specific T-cells secrete IFN-y, which is captured by the antibody on the membrane.
- Detection: After washing away the cells, a second, biotinylated anti-IFN-y detection antibody is added, followed by an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
- Spot Development: A precipitating substrate is added, which forms a colored spot on the membrane wherever IFN-y was captured.
- Analysis: The plate is washed, dried, and the spots are counted using an automated reader.
   Each spot represents a single IFN-y-secreting cell.

## Conclusion

The Antigen 85 complex stands out as a multifunctional and highly immunogenic protein family of Mycobacterium tuberculosis. Its essential role in cell wall biosynthesis makes it a prime target for novel therapeutics, while its capacity to induce a robust Th1-mediated immune response underpins its continued prominence in vaccine development pipelines. Furthermore, its secretion during active infection provides a valuable tool for the development of improved diagnostic assays. While the translation of Ag85-based vaccines into effective clinical products remains a challenge, a deep and continued understanding of this pivotal immunogene is indispensable for the global effort to control and eradicate tuberculosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. journals.asm.org [journals.asm.org]
- 2. Pathophysiology of Antigen 85 in Patients with Active Tuberculosis: Antigen 85 Circulates as Complexes with Fibronectin and Immunoglobulin G PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Immunodominant T-Cell Epitopes of the Mycolyl-Transferases of the Antigen 85 Complex of M. tuberculosis [frontiersin.org]
- 4. What are Mycobacterial antigen complex 85 modulators and how do they work? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. T Cell Reactivity against Mycolyl Transferase Antigen 85 of M. tuberculosis in HIV-TB
  Coinfected Subjects and in AIDS Patients Suffering from Tuberculosis and Nontuberculous
  Mycobacterial Infections PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naive Human T Cells Develop into Th1 Effectors after Stimulation with Mycobacterium tuberculosis-Infected Macrophages or Recombinant Ag85 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Immunodominant T-Cell Epitopes of the Mycolyl-Transferases of the Antigen 85 Complex of M. tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytokine Profiles for Peripheral Blood Lymphocytes from Patients with Active Pulmonary Tuberculosis and Healthy Household Contacts in Response to the 30-Kilodalton Antigen of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Immunodominant T-Cell Epitopes of the Mycolyl-Transferases of the Antigen 85 Complex of M. tuberculosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Human T Cell and Antibody-Mediated Responses to the Mycobacterium tuberculosis Recombinant 85A, 85B, and ESAT-6 Antigens PMC [pmc.ncbi.nlm.nih.gov]
- 17. A review of preclinical animal models utilised for TB vaccine evaluation in the context of recent human efficacy data - PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 18. Safety and efficacy of MVA85A, a new tuberculosis vaccine, in infants previously vaccinated with BCG: a randomised, placebo-controlled phase 2b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. journals.asm.org [journals.asm.org]
- 21. Adjuvants and Antigen-Delivery Systems for Subunit Vaccines against Tuberculosis -PMC [pmc.ncbi.nlm.nih.gov]
- 22. treatmentactiongroup.org [treatmentactiongroup.org]
- 23. Frontiers | A review of the efficacy of clinical tuberculosis vaccine candidates in mouse models [frontiersin.org]
- 24. Rapid diagnosis of tuberculosis by identification of Antigen 85 in mycobacterial culture system PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Ag85-focused T-cell immune response controls Mycobacterium avium chronic infection | PLOS One [journals.plos.org]
- 26. academic.oup.com [academic.oup.com]
- 27. Detection of antigen Ag85B expression is useful for the diagnosis of tuberculosis, especially for those with an antituberculosis treatment history PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Diagnostic value of tuberculosis-Specific antigens Ag85B, ESAT-6 and CFP10 in pulmonary tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- 29. The M. tuberculosis antigen 85 complex and mycolyltransferase activity PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Antigen 85: A Cornerstone Immunogene of Mycobacterium tuberculosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666635#antigen-85-as-a-mycobacterium-tuberculosis-immunogene]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com